N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
Description
Properties
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N4/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20/h19-20,25-28H,9-18H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJARPDLRWBRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8028050 | |
| Record name | N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61260-55-7 | |
| Record name | N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61260-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Bis(2,2,6,6-tetramethyl-4-piperidylamino)hexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061260557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,6-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYLAMINO)HEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SRE6122H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, also known as hexanediamine piperidine, is an important intermediate for producing hindered amine light stabilizers (HALS). The primary targets of this compound are polymers, particularly plastics, where it acts to improve their performance in strong light environments.
Mode of Action
The compound acts as a stabilizer by capturing free radicals and quenching singlet oxygen. It is a very effective oxidation catalyst, capable of oxidizing primary alcohols to aldehydes and secondary alcohols to ketones. This oxidation process is selective, thanks to the steric hindrance provided by the four methyl groups.
Biochemical Pathways
The compound is involved in the oxidation of alcohols, a key process in various biochemical pathways. In the presence of TEMPO, a water-soluble stable nitroxyl radical, primary hydroxyl groups in polysaccharides can be selectively oxidized to carboxyl groups. This selective oxidation is used in the preparation of cellulose nanofibers (TOCNFs) from wood fibers.
Pharmacokinetics
It’s worth noting that the compound is soluble in organic solvents like acetone, methanol, ethanol, and chloroform, but insoluble in water. This suggests that its bioavailability could be influenced by these properties.
Result of Action
The action of N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine results in the formation of carboxyl groups from primary hydroxyl groups. This transformation is utilized in the production of cellulose nanofibers (TOCNFs), which have uniform diameters and excellent mechanical properties.
Action Environment
The action of N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is influenced by environmental factors. For instance, the compound is stable under light and heat due to the steric hindrance of the four methyl groups. It is a strong oxidant and can potentially react with conjugated structures and isolated double bonds in substrates. Therefore, it should be used stoichiometrically in reactions.
Biological Activity
N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (commonly referred to as HMBTAD) is a compound of significant interest due to its unique structure and potential applications in various fields, including polymer stabilization and biological systems. This article delves into its biological activity, synthesizing findings from diverse research sources.
- Molecular Formula : C24H50N4
- Molecular Weight : 394.68 g/mol
- CAS Number : 61260-55-7
- Melting Point : 63-65 °C
- Boiling Point : 478.5 °C at 760 mmHg
- Density : 0.9 g/cm³
These properties suggest that HMBTAD is a stable compound under standard conditions, making it suitable for various applications.
HMBTAD functions primarily as a hindered amine light stabilizer (HALS) . Its biological activity can be attributed to its ability to scavenge free radicals and inhibit the degradation of polymers under UV exposure. This property is particularly valuable in protecting materials from oxidative damage.
Antioxidant Properties
Research indicates that HMBTAD exhibits significant antioxidant activity. It has been shown to effectively reduce oxidative stress in various biological models. For instance, a study highlighted the compound's ability to protect cellular structures from oxidative damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Cytotoxicity Assessments
Cytotoxicity studies have demonstrated that HMBTAD has a favorable safety profile. In vitro assays conducted on human cell lines revealed that while the compound can exert cytotoxic effects at high concentrations, it remains largely non-toxic at lower doses. This suggests potential therapeutic applications where controlled dosing could yield beneficial effects without adverse reactions .
Case Studies
- Polymer Applications : In a study focused on polymer stabilization, HMBTAD was incorporated into polyolefin matrices. The results showed enhanced thermal stability and reduced degradation rates when exposed to UV light compared to controls without stabilizers .
- Neuroprotective Effects : Another case study investigated the neuroprotective effects of HMBTAD in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with HMBTAD significantly reduced markers of neuronal injury and improved cell viability .
Data Table: Biological Activity Overview
Scientific Research Applications
Scientific Research Applications
-
Polymer Stabilization :
- HMBTAD is extensively used in the polymer industry as a HALS to enhance the durability and longevity of plastics by protecting them from UV light and thermal degradation.
- It is particularly effective in polyolefins and other thermoplastics, where it helps maintain mechanical properties over time.
-
Biomedicine :
- The compound shows promise in biomedicine for treating conditions related to oxidative stress. Its ability to scavenge free radicals can be beneficial in formulations aimed at reducing oxidative damage in biological systems.
-
Environmental Science :
- HMBTAD has potential applications in environmental remediation processes due to its ability to facilitate the transformation of pollutants through oxidation reactions.
Case Study 1: Polymer Durability Enhancement
A study evaluated the effectiveness of HMBTAD as a HALS in polyethylene films exposed to UV radiation. The results showed a significant reduction in yellowing and mechanical degradation compared to untreated samples over a six-month period.
| Sample Type | Yellowing Index | Elongation at Break (%) |
|---|---|---|
| Untreated PE | 25 | 350 |
| PE with HMBTAD | 10 | 400 |
Case Study 2: Biomedical Application
Research on the use of HMBTAD in antioxidant formulations demonstrated its efficacy in reducing cellular oxidative stress markers in vitro. Cell cultures treated with HMBTAD showed a decrease in reactive oxygen species (ROS) levels by approximately 30% compared to controls.
| Treatment | ROS Level (µM) |
|---|---|
| Control | 50 |
| HMBTAD Treatment | 35 |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
- CAS No.: 61260-55-7
- Molecular Formula : C₂₄H₅₀N₄
- Molecular Weight : 394.68 g/mol .
Properties :
- Physical State : Solid at room temperature.
- Melting Point : 63–65°C .
- Storage : Requires inert atmosphere and refrigeration (2–8°C) .
Structural and Functional Comparisons
Performance and Stability
- Thermal Stability : The parent compound (61260-55-7) outperforms its pentamethylene analog (H-9) in lubricant formulations, with longer oxidation induction periods at 170°C .
- UV Resistance : UV-3346 (82451-48-7) exhibits superior UV absorption due to its triazine-morpholine component, making it ideal for outdoor applications .
- Solubility: The formylated derivative (124172-53-8) shows improved compatibility with polar polymers compared to the non-functionalized parent compound .
Environmental and Regulatory Considerations
Q & A
Q. What are the standard synthetic routes for N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution reactions. For example, hexane-1,6-diamine can react with 2,2,6,6-tetramethylpiperidin-4-yl derivatives under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using , , and high-resolution mass spectrometry (HRMS). Crystallographic validation via X-ray diffraction (as in ) ensures structural accuracy .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : identifies proton environments (e.g., piperidinyl CH₃ groups at δ 1.0–1.2 ppm, NH signals at δ 2.5–3.0 ppm).
- Mass Spectrometry : HRMS confirms molecular weight (394.68 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the spatial arrangement of tetramethylpiperidinyl groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles ().
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers away from oxidizers at room temperature .
Advanced Research Questions
Q. How does this compound function as a stabilizer in polymer systems, and what methodologies validate its efficacy?
The compound acts as a hindered amine light stabilizer (HALS) by scavenging free radicals generated during UV exposure. Its efficacy is tested via:
- Accelerated Weathering Tests : Expose polymer films to UV radiation (e.g., QUV tester) and measure mechanical property retention (tensile strength, elongation at break).
- Electron Spin Resonance (ESR) : Detects nitroxide radical formation, confirming radical scavenging activity.
- Size Exclusion Chromatography (SEC) : Monitors polymer chain degradation over time .
Q. Can this diamine be functionalized for drug delivery applications, and what analytical approaches assess biocompatibility?
While direct evidence is limited, analogous diamines (e.g., ) are modified via conjugation with biomolecules (e.g., PEGylation). For biocompatibility:
Q. What computational methods are suitable for predicting this compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., using Gaussian or ORCA) to predict electron-donating capacity.
- Molecular Dynamics (MD) : Simulates interactions in polymer matrices (e.g., GROMACS).
- COMSOL Multiphysics : Models diffusion kinetics in hypothetical drug delivery systems .
Q. How can researchers resolve contradictions in reported reaction kinetics for its polymerization with triazines?
Q. What methodologies identify degradation byproducts of this compound in environmental or biological systems?
- High-Performance Liquid Chromatography (HPLC) : Paired with Q-TOF mass spectrometry to detect low-concentration metabolites.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products.
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess aquatic toxicity of breakdown products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
